molecular formula C7H9F5O2 B1272684 tert-Butyl pentafluoropropionate CAS No. 55258-28-1

tert-Butyl pentafluoropropionate

Cat. No. B1272684
CAS RN: 55258-28-1
M. Wt: 220.14 g/mol
InChI Key: PIXVHVXDRVVEGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tert-butyl-containing compounds can involve various methods. For instance, tert-butyl hypofluorite can be synthesized by reacting elemental fluorine with tert-butyl alcohol in the presence of a solvent such as propionitrile or acetonitrile . Similarly, tert-butyl-substituted alumoxanes are prepared through the hydrolysis of Al(tBu)3 . These methods highlight the reactivity of tert-butyl groups and their utility in synthesizing fluorine-containing compounds.

Molecular Structure Analysis

The molecular structure of tert-butyl-containing compounds is significantly influenced by the bulky tert-butyl group. This steric bulk can affect the overall shape and reactivity of the molecule. For example, the tert-butyl group in tert-butyl hypofluorite is sterically crowded, which influences its addition reactions with olefins . The tert-butyl group can also act as a powerful chiral directing group in the synthesis of enantioenriched amines .

Chemical Reactions Analysis

tert-Butyl groups participate in various chemical reactions. In the case of tert-butyl hypofluorite, despite steric hindrance, it can add to olefins to form β-fluoro-tert-butoxy compounds . The tert-butyl group can also activate imines for the addition of nucleophiles and can be cleaved after nucleophilic addition . Furthermore, tert-butyl-substituted phenylsulfur trifluorides exhibit diverse fluorination capabilities, including deoxofluoro-arylsulfinylation with high stereoselectivity .

Physical and Chemical Properties Analysis

The physical properties of tert-butyl-containing compounds, such as tert-butyl hypofluorite, include a melting point around -94°C and an extrapolated boiling point of about +40°C . The chemical properties are influenced by the presence of fluorine atoms, which can impart high electronegativity and the ability to stabilize negative charges. The tert-butyl group itself contributes to the hydrolytic stability of the compounds, as seen in tert-butylpentafluorophenylmethylchlorosilane, which forms hydrolytically stable derivatives .

Scientific Research Applications

Modulation in Medicinal Chemistry

Tert-butyl groups, including tert-butyl pentafluoropropionate, are common in medicinal chemistry. Their incorporation into compounds can lead to changes in properties like lipophilicity and metabolic stability. This aspect was explored in a comparative study of tert-butyl and other substituents, emphasizing the role of tert-butyl groups in drug analogues (Westphal et al., 2015).

Enhancing Catalytic Enantioselectivity

The tert-butyl group, including its derivatives like tert-butyl pentafluoropropionate, has been identified as an effective steric group for enhancing enantioselectivity in salen titanium catalysts. This is particularly noted in asymmetrical cyanation of aromatic aldehydes, with high enantioselectivity achieved using tert-pentyl groups, a close analogue (Liang & Bu, 2002).

Enhancing Protein and Complex Stability

Highly fluorinated amino acids, akin to tert-butyl pentafluoropropionate, can stabilize proteins and protein complexes through increased hydrophobicity. They also offer unique methods for probing molecular events, especially via selective detection by 19F NMR in biological contexts (Tressler & Zondlo, 2017).

Small Molecule Fixation

Compounds like tert-butyl pentafluoropropionate are used in small molecule fixation, as evidenced by a study using a bifunctional frustrated pyrazolylborane Lewis pair. This study highlights the use of tert-butyl isocyanate and tert-butyl isothiocyanate, demonstrating the role of tert-butyl derivatives in the fixation of small molecules (Theuergarten et al., 2012).

OLED Emitters

Tert-butyl substituted acridan and perfluorobiphenyl derivatives have been used as sky-blue OLED emitters. This research shows the utility of tert-butyl groups, including compounds like tert-butyl pentafluoropropionate, in the development of advanced materials for organic light-emitting diodes (Hladka et al., 2018).

Future Directions

While specific future directions for “tert-Butyl pentafluoropropionate” are not mentioned, a study discusses the future directions of Polymerization-Induced Self-Assembly (PISA), which involves the use of tert-butyl acrylate or tert-butyl methacrylate .

properties

IUPAC Name

tert-butyl 2,2,3,3,3-pentafluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F5O2/c1-5(2,3)14-4(13)6(8,9)7(10,11)12/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXVHVXDRVVEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378469
Record name tert-Butyl pentafluoropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl pentafluoropropionate

CAS RN

55258-28-1
Record name tert-Butyl pentafluoropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.